REACTION_CXSMILES
|
[CH:1]([O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]#N)=[N:10][CH:11]=1)([CH3:3])[CH3:2].[OH-:14].[K+].[OH2:16].Cl>C(O)C>[CH:1]([O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:16])=[O:14])=[N:10][CH:11]=1)([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(C)(C)OCC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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6 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 25 mL round-bottom flask was
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Type
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TEMPERATURE
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Details
|
The mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
The aqueous solution was extracted with EtOAc
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Type
|
CUSTOM
|
Details
|
The organic extracts were dried
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OCC=1C=CC(=NC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |